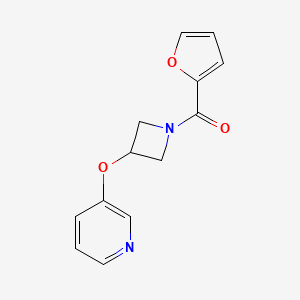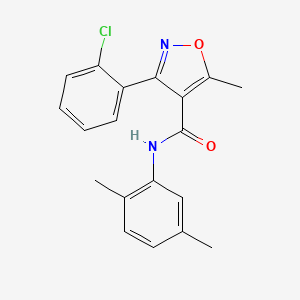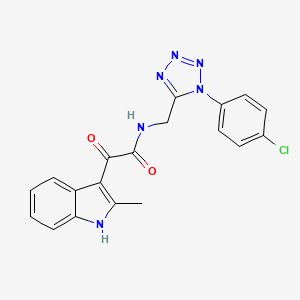
5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile often involves multiple steps, including protection, tetrazole formation, hydrolysis, chlorination, and amination. A notable example is the synthesis of 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles from p-aminobenzonitrile, which provides a framework that could potentially be adapted for the synthesis of 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile. This method is highlighted by its simplicity and efficiency, yielding biologically potent tetrazole derivatives with good yields (K. Rao, Boina Gopal Rao, & B. Prasanna, 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile has been elucidated using various spectroscopic techniques, including IR, NMR, and mass spectral studies. For instance, the structure of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine was determined using single-crystal X-ray analysis and vibrational spectroscopy, revealing the existence of the compound in the amino tautomeric form in the solid state. Such studies provide insights into the structural characteristics and tautomeric forms of these compounds, which are crucial for understanding their chemical behavior (Thuraya Al-Harthy et al., 2019).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds like 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile can be inferred from studies on similar compounds. For example, the synthesis of 2-benzofuran-2-ylacetamides via sequential Pd(0)-catalyzed deallylation-Pd(II)-catalyzed aminocarbonylative heterocyclization illustrates the complex reactions these compounds can undergo. Such reactions underscore the versatility and reactivity of the benzonitrile moiety in facilitating the formation of heterocyclic compounds (B. Gabriele et al., 2007).
科学的研究の応用
Synthesis and Chemical Properties
5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile is a compound involved in various chemical synthesis processes, demonstrating its importance in the creation of novel compounds with potential biological activities. For instance, a novel synthesis method was developed for 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles from p-aminobenzonitrile, indicating the compound's versatility in creating biologically potent tetrazole derivatives (Rao et al., 2014). Moreover, the compound's involvement in the synthesis of specific ligands, such as [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol, points towards its significance in catalytic processes and its potential for inducing asymmetric induction in chemical reactions (Alvarez-Ibarra et al., 2010).
Biological Activities and Imaging Applications
5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile-related compounds have also shown promise in biological applications. Studies have explored the compound's role in the development of xanthine oxidase inhibitors, which have potential therapeutic applications due to their anti-inflammatory activities and their ability to modulate enzymes involved in oxidative stress (Smelcerovic et al., 2015). Furthermore, compounds related to 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile have been studied for their potential use in positron emission tomography (PET) imaging, indicating the compound's utility in the field of diagnostic imaging and its role in enhancing the understanding of biological processes at the molecular level (Yuan et al., 2016).
Antimicrobial and Pharmacological Potential
The compound's derivatives have been investigated for their antimicrobial properties, highlighting their potential in addressing bacterial and fungal infections. The synthesis of novel compounds containing benzoimidazole moiety, where 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile serves as a precursor, has shown significant effectiveness against various gram-positive and gram-negative bacteria, as well as fungi (El-Meguid, 2014). Additionally, the compound's role in synthesizing novel radioligands for PET imaging of metabotropic glutamate receptor subtype 5 further demonstrates its potential in both therapeutic and diagnostic applications (Shimoda et al., 2016).
特性
IUPAC Name |
5-amino-2-(3-methylpiperidin-1-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-3-2-6-16(9-10)13-5-4-12(15)7-11(13)8-14/h4-5,7,10H,2-3,6,9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPICFRHZQFQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-(2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate](/img/structure/B2489815.png)
![1,7-dimethyl-8-(2-(4-(2-methylbenzyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489816.png)
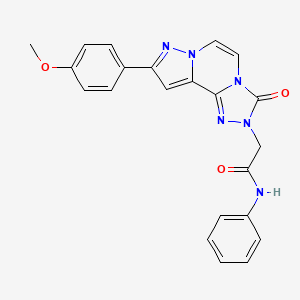
![Tert-butyl 4-[4-[(prop-2-enoylamino)methyl]benzoyl]-1,4-diazepane-1-carboxylate](/img/structure/B2489818.png)


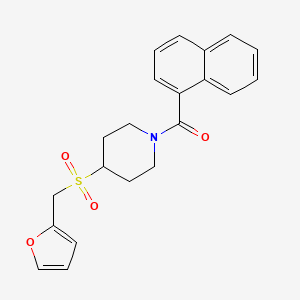
![Methyl 4-(2-{[(tert-butoxycarbonyl)amino]methyl}-3-fluorophenoxy)-3-methoxybenzoate](/img/structure/B2489824.png)
